molecular formula C11H7NO B086259 Benz[cd]indol-2(1H)-one CAS No. 130-00-7

Benz[cd]indol-2(1H)-one

Cat. No. B086259
CAS RN: 130-00-7
M. Wt: 169.18 g/mol
InChI Key: GPYLCFQEKPUWLD-UHFFFAOYSA-N
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Description

Benz[cd]indol-2(1H)-one, also referred to as naphtholactam , is a compound used in various applications. It has been used as a reactant in photo-Fries rearrangement and in the preparation of potential antitumor agents . It has also been used in the synthesis of inhibitors of thymidylate synthase .


Synthesis Analysis

Benz[cd]indol-2(1H)-one has been synthesized and evaluated in various studies. For instance, it was used in the synthesis of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide analog, a novel Mycobacterium protein tyrosine phosphatase B (mPTPB) inhibitor . In another study, it was used in the synthesis of a series of polyamine conjugates .


Molecular Structure Analysis

The empirical formula of Benz[cd]indol-2(1H)-one is C11H7NO . Its molecular weight is 169.18 . The SMILES string representation of its structure is O=C1Nc2cccc3cccc1c23 .


Chemical Reactions Analysis

Benz[cd]indol-2(1H)-one has been involved in various chemical reactions. For instance, it was used as a reactant in photo-Fries rearrangement . It was also used in the synthesis of potential antitumor agents and inhibitors of thymidylate synthase .


Physical And Chemical Properties Analysis

Benz[cd]indol-2(1H)-one is a solid with a melting point of 173-178 °C (lit.) . It is soluble in methanol .

Scientific Research Applications

Bromodomain Inhibition for Cancer Therapy

Benz[cd]indol-2(1H)-one derivatives have been identified as selective inhibitors of the bromodomain and extra-terminal domain (BET) family of proteins . These proteins play a crucial role in recognizing acetylated lysine residues on histones, which is an important epigenetic signal for the regulation of gene expression. By inhibiting BET proteins, these compounds can potentially serve as therapies for various cancers, where epigenetic regulation is often disrupted.

Treatment of Immune-Inflammatory Diseases

The same class of compounds has shown potential in treating immune-inflammatory diseases due to their selectivity for the first bromodomain (BD1) over the second (BD2) . This selectivity is crucial as it allows for more targeted therapy with fewer side effects. The compounds have been shown to mediate inflammatory pathways and improve symptoms in models of acute gouty arthritis.

Spectroscopic Analysis for Chemical Identification

Benz[cd]indol-2(1H)-one has been used in spectroscopic analysis to revise the structures of certain chemical compounds . Spectroscopy is a powerful tool in chemistry for identifying and characterizing substances, and Benz[cd]indol-2(1H)-one’s distinct spectroscopic signature makes it valuable in this field.

Future Directions

Benz[cd]indol-2(1H)-one has shown promise in cancer therapy, particularly as a lysosome-targeted anti-metastatic agent . Future research could focus on further development of this compound for use against liver-cancer metastasis and lysosome imaging .

properties

IUPAC Name

1H-benzo[cd]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H7NO/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYLCFQEKPUWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)NC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059610
Record name Benz[cd]indol-2(1H)-one
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Benz[cd]indol-2(1H)-one

CAS RN

130-00-7
Record name Benz[cd]indol-2(1H)-one
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Record name Benz(cd)indol-2(1H)-one
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Record name Benz[cd]indol-2(1H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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